([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine
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Overview
Description
([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine: is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which is further connected to a methylamine group. It is commonly used in early discovery research and is available in solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the isoxazole intermediate.
Attachment of Methylamine Group:
Industrial Production Methods
Industrial production methods for This compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine: can be compared with other similar compounds, such as:
- {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
- (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
- (1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine
These compounds share structural similarities but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10/h1-5H,6,12H2 |
InChI Key |
MOQQYZHQEGCEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl |
Origin of Product |
United States |
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